molecular formula C16H13ClN2O4S B12205125 N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12205125
M. Wt: 364.8 g/mol
InChI Key: FSKDLGLVMNREFM-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with a pyridine ring substituted with a chlorine atom, a phenyl group, and an oxathiine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and nitration, followed by reduction to introduce the chlorine atom at the 5-position.

    Formation of the Oxathiine Ring: The oxathiine ring is formed by cyclization reactions involving sulfur-containing reagents and appropriate catalysts.

    Coupling Reactions: The pyridine and oxathiine intermediates are coupled using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

    Oxidation: The final step involves the oxidation of the oxathiine ring to introduce the 4,4-dioxide functional group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxathiine ring, converting it to a more reduced form.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Reduced Oxathiine Compounds: Formed through reduction.

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution.

    Carboxylic Acid and Amine Derivatives: Formed through hydrolysis.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds containing a sulfur atom in a five-membered ring, similar to the oxathiine ring.

    Pyridine Derivatives: Compounds with a pyridine ring substituted with various functional groups.

    Sulfones: Compounds containing a sulfone functional group, similar to the 4,4-dioxide group.

Uniqueness

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its combination of a chloropyridine ring, a phenyl group, and an oxathiine ring with a 4,4-dioxide functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H13ClN2O4S/c17-12-6-7-13(18-10-12)19-16(20)14-15(11-4-2-1-3-5-11)24(21,22)9-8-23-14/h1-7,10H,8-9H2,(H,18,19,20)

InChI Key

FSKDLGLVMNREFM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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